molecular formula C13H17ClN2O3S B3373125 3-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]propanamide CAS No. 950114-64-4

3-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]propanamide

Cat. No.: B3373125
CAS No.: 950114-64-4
M. Wt: 316.8 g/mol
InChI Key: CDBWQKDGFNJGDT-UHFFFAOYSA-N
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Description

3-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]propanamide (CAS 950114-64-4) is a chemical compound with the molecular formula C13H17ClN2O3S and a molecular weight of 317 Da . It features a propanamide chain linked to a phenyl ring that is substituted with a pyrrolidine-1-sulfonyl group, a structure that classifies it as an N-aryl acetamide. This compound is offered by multiple international suppliers with a typical purity of 95% and is available in quantities ranging from 50 mg to 10 g for research applications . While the specific biological pathway for this exact compound is not fully detailed in the literature, its core structure is highly relevant in medicinal chemistry research. The N-aryl acetamide scaffold is a recognized pharmacophore in the investigation of novel therapeutic agents. For instance, structurally related compounds featuring a sulfonamide group attached to a phenylpropanamide core have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target for pain and inflammation research . Furthermore, recent studies exploring N-aryl acetamides for their antimalarial properties have found that the 5-membered lactam ring (pyrrolidinone) is optimal for activity against Plasmodium falciparum , highlighting the importance of this structural motif in parasitology research . Researchers value this compound as a versatile building block for constructing chemical libraries and for structure-activity relationship (SAR) studies aimed at developing new pharmacological tools. Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-chloro-N-(3-pyrrolidin-1-ylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c14-7-6-13(17)15-11-4-3-5-12(10-11)20(18,19)16-8-1-2-9-16/h3-5,10H,1-2,6-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBWQKDGFNJGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]propanamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Scientific Research Applications

Pharmacological Applications

1. G Protein-Coupled Receptor (GPCR) Modulation

Research indicates that compounds similar to 3-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]propanamide can act as antagonists or agonists for various GPCRs, which are critical targets in drug discovery. For instance, studies on related compounds have shown their efficacy in modulating the activity of N-formyl peptide receptors (FPRs), which are involved in immune responses and inflammation pathways .

2. Antitumor Activity

The compound has been investigated for its potential antitumor properties. Analogous compounds have demonstrated activity against various cancer cell lines, including those from breast, ovarian, and lung cancers. The structure-activity relationship (SAR) studies suggest that modifications to the sulfonamide group can enhance cytotoxicity against specific tumor types .

Data Table: Summary of Biological Activities

Activity Compound EC₅₀ (nM) Target
FPR AgonistPD168368<10FPR1/FPR2
Antitumor ActivityBisantrene156Various cancer types
Inhibition of Inflammation3-Chloro-N-[3-(pyrrolidine-1-sulfonyl)]VariesImmune response pathways

Case Studies

Case Study 1: FPR Modulation

A study screened multiple ligands for their ability to induce intracellular signaling in neutrophils via FPRs. The findings revealed that certain derivatives of related compounds exhibited potent agonistic activity, suggesting that structural features similar to those in this compound could be optimized for enhanced receptor interaction .

Case Study 2: Anticancer Efficacy

In vitro assays have shown that compounds with structural similarities to this compound can inhibit the proliferation of cancer cells. A notable example includes a derivative tested against melanoma and renal cell carcinoma, demonstrating significant cytotoxic effects at low concentrations .

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The chloro group can also participate in interactions with hydrophobic pockets, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Positional Isomers

3-Chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide (CAS: 895691-70-0 ):

  • Structural Difference : The sulfonyl-pyrrolidine group is attached at the phenyl ring’s 4-position instead of the 3-position.
  • Molecular Weight : 316.80 g/mol (identical to the target compound) .

Heterocyclic Sulfonamide Variants

3-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide (CAS: 1365964-29-9 ):

  • Structural Difference : Replaces pyrrolidine with a 5-methyl-1,3,4-thiadiazole ring.
  • This modification may improve kinase inhibitory activity, as seen in similar antiproliferative agents .
  • Molecular Weight : 340.79 g/mol (higher due to thiadiazole’s nitrogen content) .

3-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide (CAS: 104246-34-6 ):

  • Structural Difference : Substitutes pyrrolidine with a pyrimidine ring.

Functional Group Modifications

3-Chloro-N-(2-hydroxyphenyl)propanamide (CAS: N/A ):

  • Structural Difference : Lacks the sulfonyl-pyrrolidine group; instead, a hydroxyl group is present at the phenyl 2-position.
  • Impact : The hydroxyl group enables strong hydrogen bonding, improving aqueous solubility but reducing membrane permeability. Molecular weight is lower (209.64 g/mol) due to simpler structure .

3-Chloro-N-[4-(trifluoromethyl)phenyl]propanamide (CAS: N/A ):

  • Structural Difference : Replaces sulfonyl-pyrrolidine with a trifluoromethyl (-CF₃) group.
  • Impact : The electron-withdrawing -CF₃ group increases lipophilicity (higher logP) and metabolic stability, making it suitable for agrochemical or CNS-targeting applications .

Amino vs. Chloro Substitution

2-Amino-N-[3-(pyrrolidin-1-yl)phenyl]propanamide (CAS: 1218334-66-7 ):

  • Structural Difference: Substitutes chlorine with an amino (-NH₂) group and lacks the sulfonyl moiety.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
3-Chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]propanamide 10-F658666 C₁₃H₁₇ClN₂O₃S 316.80 3-Cl, 3-pyrrolidine sulfonyl High steric bulk, moderate solubility
3-Chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide 895691-70-0 C₁₃H₁₇ClN₂O₃S 316.80 4-pyrrolidine sulfonyl Altered electronic distribution
3-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide 1365964-29-9 C₁₃H₁₃ClN₄O₃S₂ 340.79 Thiadiazole sulfonamide Enhanced hydrogen-bond acceptor capacity
3-Chloro-N-(2-hydroxyphenyl)propanamide N/A C₉H₁₀ClNO₂ 209.64 2-OH High solubility, low logP
3-Chloro-N-[4-(trifluoromethyl)phenyl]propanamide N/A C₁₀H₉ClF₃NO 251.63 4-CF₃ High lipophilicity, metabolic stability

Research Findings and Implications

  • Biological Activity : Chloro-propanamide derivatives (e.g., compound 9b in ) exhibit antiproliferative effects via kinase inhibition . The target compound’s pyrrolidine sulfonyl group may enhance target engagement through sulfonamide-protein interactions.
  • Crystallinity : Analogous compounds like 3-chloro-N-phenyl-phthalimide () demonstrate the role of chloro and sulfonyl groups in stabilizing crystal lattices via halogen and hydrogen bonds .
  • Synthetic Utility : The target compound’s modular structure allows for diversification at the sulfonyl and phenyl positions, enabling rapid SAR studies .

Biological Activity

3-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]propanamide is a synthetic compound with a molecular formula of C₁₃H₁₇ClN₂O₃S and a molecular weight of 316.8 g/mol. This compound features a chloro group, a pyrrolidine sulfonyl group, and a phenyl ring, which contribute to its unique chemical and biological properties. Its synthesis typically involves the formation of a pyrrolidine sulfonyl intermediate followed by coupling with 3-chloropropanoyl chloride, often utilizing triethylamine as a base to facilitate the reaction.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonyl group in the compound can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The presence of the chloro group enhances binding affinity by engaging with hydrophobic pockets within these targets.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potential therapeutic properties. For instance, it has been investigated for its inhibitory effects on various biological pathways relevant to disease mechanisms. The compound's efficacy has been evaluated against several targets, including those involved in viral replication and bacterial secretion systems .

Case Studies

  • Antiviral Activity : Research has indicated that compounds structurally similar to this compound show promising antiviral activity. For example, certain N-heterocycles have been reported to inhibit respiratory syncytial virus (RSV) replication at micromolar concentrations, suggesting that this class of compounds could be explored further for antiviral applications .
  • Proteomics Applications : The compound has been utilized in proteomics research to study protein interactions and functions. Its ability to modify protein behavior through targeted interactions makes it valuable in understanding complex biological systems.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameStructural FeaturesBiological Activity
3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamideAdditional chloro group on phenyl ringPotentially altered reactivity and binding properties
3-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamideSulfonyl group at different positionSimilar applications but distinct interactions

This comparative analysis highlights how slight modifications in structure can lead to significant differences in biological activity and potential applications.

Q & A

Basic Research Questions

What are the optimal synthetic routes and reaction conditions for synthesizing 3-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]propanamide?

Methodological Answer:
The compound is synthesized via multi-step reactions, typically starting with sulfonation of pyrrolidine followed by coupling with a chlorinated propanamide intermediate. Key steps include:

  • Sulfonation: Pyrrolidine reacts with a sulfonyl chloride under controlled pH (e.g., 8–9) and temperature (0–5°C) to avoid side reactions .
  • Amide Coupling: Use of coupling agents like EDCI/HOBt in anhydrous DMF at 25–40°C for 12–24 hours to attach the propanamide moiety .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure >95% purity. Reaction progress is monitored via TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) .

How should researchers characterize the structural and chemical properties of this compound?

Methodological Answer:

  • Spectroscopy:
    • NMR: ¹H/¹³C NMR (DMSO-d6) identifies key signals: δ 8.2–8.5 ppm (aromatic protons), δ 3.1–3.4 ppm (pyrrolidine sulfonyl CH₂), δ 1.8–2.1 ppm (pyrrolidine CH₂) .
    • IR: Peaks at 1660–1680 cm⁻¹ (amide C=O), 1150–1170 cm⁻¹ (S=O stretch) confirm functional groups .
  • Chromatography: HPLC (C18 column, acetonitrile/water) with UV detection (254 nm) assesses purity (>98%) .

What solvents and conditions are recommended for solubility and stability studies?

Methodological Answer:

  • Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) at 20–25°C. Solubility in DMSO: ~50 mg/mL .
  • Stability: Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonyl group. Avoid prolonged exposure to light or acidic/basic conditions .

Advanced Research Questions

How can computational methods elucidate reaction mechanisms and regioselectivity?

Methodological Answer:

  • DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) to model sulfonation and amidation transition states. Analyze activation energies to predict regioselectivity in pyrrolidine sulfonation .
  • Kinetic Studies: Monitor reaction rates via in situ IR spectroscopy to validate computational predictions .

What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Cross-Validation: Compare IC₅₀ values from orthogonal assays (e.g., enzymatic vs. cell-based) to rule out assay-specific artifacts .
  • Structural Analysis: Use X-ray crystallography (e.g., CCDC data) to confirm stereochemical integrity, as minor enantiomers may skew activity .

How can molecular docking and QSAR models predict biological target interactions?

Methodological Answer:

  • Docking: Use AutoDock Vina with PDB structures (e.g., kinase domains) to identify binding poses. Focus on sulfonyl and amide groups for hydrogen bonding .
  • QSAR: Train models with descriptors like logP, polar surface area, and topological indices to correlate structural features with activity (R² > 0.85) .

What experimental designs optimize stability in biological assays?

Methodological Answer:

  • Buffer Screening: Test stability in PBS (pH 7.4), Tris-HCl (pH 8.0), and HEPES (pH 7.0) at 37°C for 24–72 hours. Use LC-MS to detect degradation products .
  • Protection Strategies: Add antioxidants (e.g., 0.1% BHT) or serum albumin (1% w/v) to mimic physiological conditions .

How to address discrepancies in spectroscopic data during structural confirmation?

Methodological Answer:

  • Multi-Technique Validation: Combine 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between pyrrolidine CH₂ and sulfonyl S confirm connectivity .
  • Reference Standards: Compare with NIST or PubChem spectral libraries for peak alignment (e.g., PubChem CID 24696174) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]propanamide
Reactant of Route 2
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3-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]propanamide

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